Methyl 2-(5-iodo-2-nitrophenyl)acetate
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Overview
Description
Methyl 2-(5-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with iodine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the iodination of a nitrophenylacetic acid derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura couplings.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylacetic acid derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Methyl 2-(5-iodo-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-iodo-2-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on the nature of the derivatives formed and their interaction with biological targets. The nitro group can be reduced to an amine, which may interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Methyl 2-nitrophenylacetate: Lacks the iodine substituent.
Methyl 2-(4-iodo-2-nitrophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-(5-bromo-2-nitrophenyl)acetate: Bromine instead of iodine.
Uniqueness: Methyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for further functionalization compared to its analogs .
Properties
Molecular Formula |
C9H8INO4 |
---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 2-(5-iodo-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
DCPCMTMWJMGZTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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